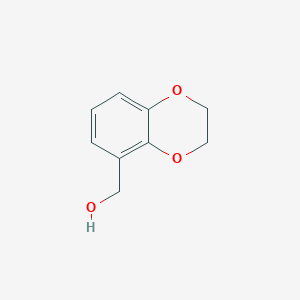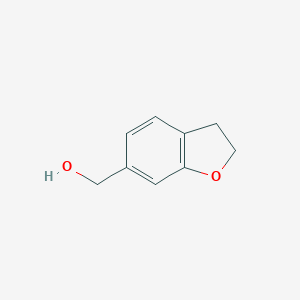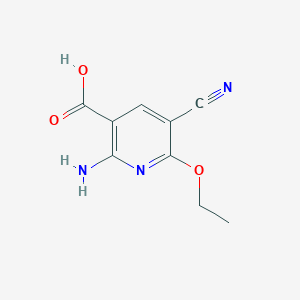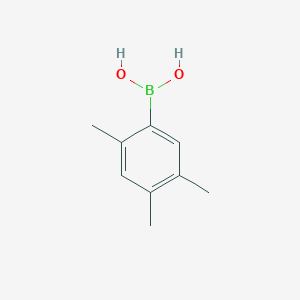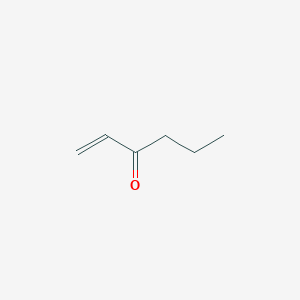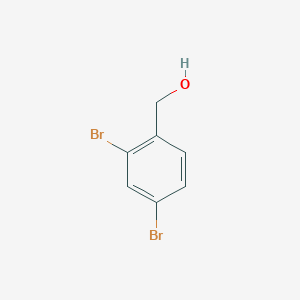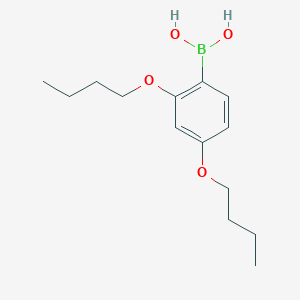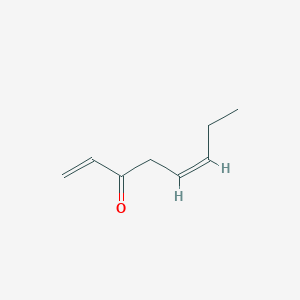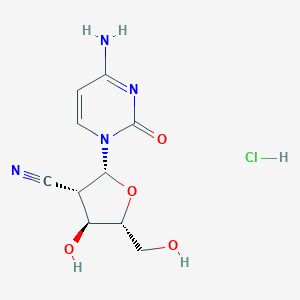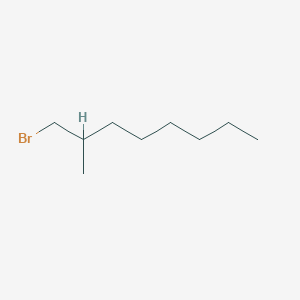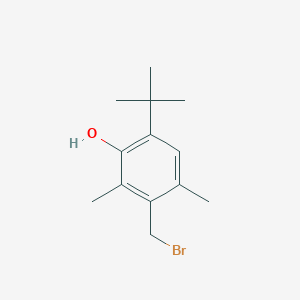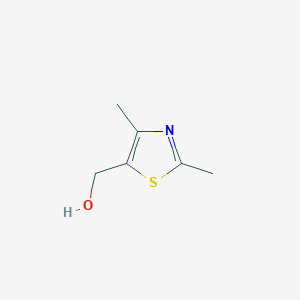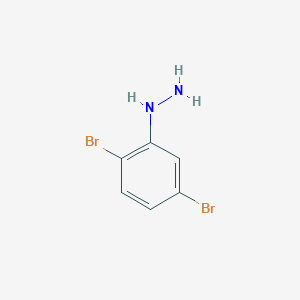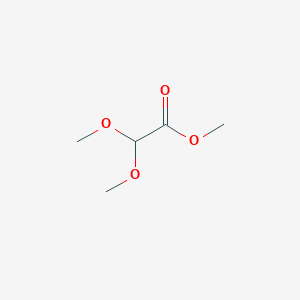
Methyl dimethoxyacetate
Overview
Description
Methyl dimethoxyacetate, also known as Glyoxylic acid methyl ester dimethyl acetal, is a chemical compound with the molecular formula C5H10O4 . It has been used in Claisen acylation of active hydrogen compounds, in the preparation of 3, 9-disubstituted 2,4,8,10-tetroxaspiro [5.5] undecane, as a Lithium enolate precursor, and as an acylating reagent for cycloalkanone enolates and amino alcohols .
Molecular Structure Analysis
Methyl dimethoxyacetate has a molecular weight of 134.13 Da . The linear formula of the compound is (CH3O)2CHCOOCH3 .Chemical Reactions Analysis
Methyl dimethoxyacetate has been used in various chemical reactions. For instance, it has been used in Claisen acylation of active hydrogen compounds, in the preparation of 3, 9-disubstituted 2,4,8,10-tetroxaspiro [5.5] undecane, as a Lithium enolate precursor, and as an acylating reagent for cycloalkanone enolates and amino alcohols .Physical And Chemical Properties Analysis
Methyl dimethoxyacetate has a density of 1.1±0.1 g/cm3, a boiling point of 169.0±0.0 °C at 760 mmHg, and a vapor pressure of 1.6±0.3 mmHg at 25°C. The enthalpy of vaporization is 40.5±3.0 kJ/mol, and the flash point is 63.3±0.0 °C. The index of refraction is 1.393, and the molar refractivity is 30.4±0.3 cm3 .Scientific Research Applications
- Scientific Field : Organic Chemistry
- Application Summary : Methyl dimethoxyacetate is used in Claisen acylation, a type of organic reaction where an acyl group is added to a compound that contains an active hydrogen atom .
- Method of Application : The specific experimental procedures would depend on the particular active hydrogen compound being used. Generally, the reaction involves the formation of an enolate ion from the active hydrogen compound, which then reacts with an acylating agent .
- Results or Outcomes : The outcome of this reaction is the formation of a new compound with an acyl group. The specific results, including any quantitative data or statistical analyses, would depend on the specific reactants and conditions used .
- Scientific Field : Organic Synthesis
- Application Summary : Methyl dimethoxyacetate is used in the preparation of 3, 9-disubstituted 2,4,8,10-tetroxaspiro [5.5] undecane .
- Results or Outcomes : The outcome of this reaction is the formation of 3, 9-disubstituted 2,4,8,10-tetroxaspiro [5.5] undecane .
- Scientific Field : Organic Chemistry
- Application Summary : Methyl dimethoxyacetate can be used as a precursor for the formation of lithium enolates .
- Results or Outcomes : The outcome of this reaction is the formation of a lithium enolate, which can be used in further reactions .
- Scientific Field : Organic Chemistry
- Application Summary : Methyl dimethoxyacetate can be used as an acylating reagent for cycloalkanone enolates .
- Results or Outcomes : The outcome of this reaction is the acylation of the cycloalkanone enolate .
Claisen Acylation of Active Hydrogen Compounds
Preparation of 3, 9-Disubstituted 2,4,8,10-Tetroxaspiro [5.5] Undecane
As a Lithium Enolate Precursor
As an Acylating Reagent for Cycloalkanone Enolates
As an Acylating Reagent for Amino Alcohols
Safety And Hazards
When handling Methyl dimethoxyacetate, it is advised to avoid contact with skin and eyes, and not to breathe mist/vapors/spray. The compound should be kept away from open flames, hot surfaces, and sources of ignition. It should be stored in a dry place, with the container kept tightly closed. It should also be kept away from heat, sparks, and flame, and should be kept refrigerated .
properties
IUPAC Name |
methyl 2,2-dimethoxyacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-7-4(6)5(8-2)9-3/h5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTCVGHPDWAALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C(=O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9058999 | |
| Record name | Methyl dimethoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl dimethoxyacetate | |
CAS RN |
89-91-8 | |
| Record name | Methyl dimethoxyacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl dimethoxyacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000089918 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl dimethoxyacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27791 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetic acid, 2,2-dimethoxy-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl dimethoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9058999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl dimethoxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.773 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Methyl dimethoxyacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BHW4XD9QGH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



